Hirsutenone

Catalog No.
S529963
CAS No.
41137-87-5
M.F
C19H20O5
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hirsutenone

CAS Number

41137-87-5

Product Name

Hirsutenone

IUPAC Name

(E)-1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H20O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h2,4,6-7,9-12,21-24H,1,3,5,8H2/b4-2+

InChI Key

VWHYFMQKJYFLCC-DUXPYHPUSA-N

SMILES

C1=CC(=C(C=C1CCC=CC(=O)CCC2=CC(=C(C=C2)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Hirsutanone

Canonical SMILES

C1=CC(=C(C=C1CCC=CC(=O)CCC2=CC(=C(C=C2)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)O)O)O

Description

The exact mass of the compound Hirsutenone is 328.1311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Diarylheptanoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory Properties:

Some studies suggest that Hirsutenone might possess anti-inflammatory properties. A 2012 study published in the Journal of Agricultural and Food Chemistry investigated the effects of Hirsutenone isolated from hops on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that Hirsutenone treatment significantly suppressed the production of pro-inflammatory mediators, suggesting its potential as an anti-inflammatory agent.

Cancer Research:

Other Areas of Investigation:

Scientific research on Hirsutenone is ongoing, with some studies exploring its potential effects in other areas. These include:

  • Neuroprotective properties

    A 2011 study published in Biological and Pharmaceutical Bulletin investigated the neuroprotective effects of Hirsutenone. The results suggest that Hirsutenone might offer some protection against neuronal cell death [].

  • Antioxidant activity

    Limited research suggests that Hirsutenone might possess some antioxidant properties. However, more investigation is needed to understand its potential applications in this area.

Hirsutenone is chemically represented as C19H20O5 and has a molecular weight of 320.36 g/mol. Its structure features a unique diarylheptanoid configuration, which contributes to its various bioactive properties. The compound has been isolated from several plant species, notably from Alnus japonica, where it exhibits significant pharmacological potential .

Typical of diarylheptanoids, including oxidation and reduction processes. These reactions can influence its stability and bioactivity. For instance, studies have shown that hirsutenone can be incorporated into nanostructured lipid carriers to enhance its chemical stability and solubility, thereby improving its efficacy in pharmaceutical formulations .

Hirsutenone exhibits a wide range of biological activities, including:

  • Anticancer Effects: It has demonstrated the ability to inhibit cancer cell proliferation in various types of cancer, including prostate and thyroid cancers. The mechanism involves the inhibition of key signaling pathways such as Akt1/2 and NF-κB, leading to apoptosis in cancer cells .
  • Anti-inflammatory Properties: Hirsutenone has been shown to suppress the production of inflammatory mediators in human keratinocytes and inhibit COX-2 expression, suggesting its potential use in treating inflammatory conditions .
  • Antioxidant Activity: The compound exhibits strong antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress .

Due to its biological activities, hirsutenone has potential applications in:

  • Pharmaceuticals: It is being investigated for use in anticancer drugs and anti-inflammatory therapies.
  • Cosmetics: Its antioxidant properties make it suitable for incorporation into skincare products aimed at reducing oxidative damage.

Research on hirsutenone has revealed significant interactions with various biological targets:

  • Cell Signaling Pathways: Hirsutenone affects pathways such as NF-κB and Akt, which are crucial in cancer progression and inflammation.
  • Drug Formulations: Studies have shown that hirsutenone can be effectively delivered through nanocarriers, enhancing its bioavailability and therapeutic effects .

Hirsutenone shares structural similarities with other diarylheptanoids, which may exhibit comparable biological activities. Notable similar compounds include:

CompoundSourceBiological Activity
OregoninAlnus speciesAntioxidant, anti-inflammatory
CurcuminCurcuma longaAnticancer, anti-inflammatory
GingerolZingiber officinaleAntioxidant, anti-inflammatory

Uniqueness of Hirsutenone

While other diarylheptanoids like curcumin and gingerol share some biological activities with hirsutenone, its specific action against Akt signaling pathways and its unique extraction from Alnus japonica highlight its distinct therapeutic potential. Additionally, the incorporation of hirsutenone into advanced drug delivery systems marks a significant advancement in enhancing its clinical applications compared to other compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

328.13107373 g/mol

Monoisotopic Mass

328.13107373 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VQ04K2MMM5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

Hirsutenone

Dates

Modify: 2023-08-15
1: Uto T, Tung NH, Appiah-Opong R, Aning A, Morinaga O, Edoh D, Nyarko AK, Shoyama Y. Antiproliferative and Pro-Apoptotic Activity of Diarylheptanoids Isolated from the Bark of Alnus japonica in Human Leukemia Cell Lines. Am J Chin Med. 2015;43(4):757-67. doi: 10.1142/S0192415X15500470. Epub 2015 Jun 28. PubMed PMID: 26119959.
2: Tung NH, Suzuki M, Uto T, Morinaga O, Kwofie KD, Ammah N, Koram KA, Aboagye F, Edoh D, Yamashita T, Yamaguchi Y, Setsu T, Yamaoka S, Ohta N, Shoyama Y. Anti-trypanosomal activity of diarylheptanoids isolated from the bark of Alnus japonica. Am J Chin Med. 2014;42(5):1245-60. doi: 10.1142/S0192415X14500785. Epub 2014 Sep 1. PubMed PMID: 25178281.
3: León-Gonzalez AJ, Acero N, Muñoz-Mingarro D, López-Lázaro M, Martín-Cordero C. Cytotoxic activity of hirsutanone, a diarylheptanoid isolated from Alnus glutinosa leaves. Phytomedicine. 2014 May 15;21(6):866-70. doi: 10.1016/j.phymed.2014.01.008. Epub 2014 Feb 25. PubMed PMID: 24581747.
4: Choi JG, Lee MW, Choi SE, Kim MH, Kang OH, Lee YS, Chae HS, Obiang-Obounou B, Oh YC, Kim MR, Shin DW, Lee JH, Kwon DY. Antibacterial activity of bark of Alnus pendula against methicillin-resistant Staphylococcus aureus. Eur Rev Med Pharmacol Sci. 2012 Jul;16(7):853-9. PubMed PMID: 22953631.
5: Lee WS, Kim JR, Im KR, Cho KH, Sok DE, Jeong TS. Antioxidant effects of diarylheptanoid derivatives from Alnus japonica on human LDL oxidation. Planta Med. 2005 Apr;71(4):295-9. PubMed PMID: 15856403.
6: Martín-Cordero C, López-Lázaro M, Agudo MA, Navarro E, Trujillo J, Ayuso MJ. A cytotoxic diarylheptanoid from Viscum cruciatum. Phytochemistry. 2001 Oct;58(4):567-9. PubMed PMID: 11576599.

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